molecular formula C10H13N5O2 B4677593 N-(2-butyl-2H-tetrazol-5-yl)-2-furamide

N-(2-butyl-2H-tetrazol-5-yl)-2-furamide

Cat. No.: B4677593
M. Wt: 235.24 g/mol
InChI Key: DQBVNHWYAMIVNR-UHFFFAOYSA-N
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2-furamide is a heterocyclic compound featuring a tetrazole ring substituted with a butyl group and a furamide moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and diverse applications in pharmaceuticals, agrochemicals, and energetic materials .

Properties

IUPAC Name

N-(2-butyltetrazol-5-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-2-3-6-15-13-10(12-14-15)11-9(16)8-5-4-7-17-8/h4-5,7H,2-3,6H2,1H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBVNHWYAMIVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the tetrazole ring, aryl/heteroaryl groups, and linker regions. These variations influence physicochemical properties and biological activities.

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Key Properties/Applications References
N-(2-butyl-2H-tetrazol-5-yl)-2-furamide Butyl-substituted tetrazole + furamide Potential metabolic stability, drug development
N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide Ethyl substituent + fluorobenzamide Enhanced pharmacological activity
N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide Phenylethyl linker + isopropyl-tetrazole Antioxidant, antimicrobial
N-(5-Amino-2-methoxyphenyl)-2-furamide Methoxy-phenyl + furamide Anticancer activity
2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide Fluorine at benzamide ortho position + propyl-tetrazole Position-dependent pharmacodynamics

Key Observations :

  • Alkyl Chain Length : The butyl group in the target compound may confer higher lipophilicity compared to ethyl or propyl analogs, impacting bioavailability .
  • Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., in N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide ) enhance metabolic stability and receptor binding .
  • Heterocyclic Diversity: Furamide-containing analogs (e.g., N-(5-Amino-2-methoxyphenyl)-2-furamide ) exhibit distinct bioactivity compared to benzamide derivatives, likely due to furan’s electron-rich π-system .

Key Insights :

  • Antimicrobial Potential: Phenylethyl and propan-2-yl tetrazole derivatives (e.g., ) show broad-spectrum activity, suggesting the target compound may share similar mechanisms.
  • Energetic Materials: High-nitrogen analogs like 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole are used in explosives, though the furamide group in the target compound may prioritize pharmaceutical over energetic applications.
  • Therapeutic Targets : Fluorinated benzamides (e.g., ) exhibit selectivity for enzymes like QR2 , implying the target compound’s furamide group could modulate similar pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-butyl-2H-tetrazol-5-yl)-2-furamide
Reactant of Route 2
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N-(2-butyl-2H-tetrazol-5-yl)-2-furamide

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